molecular formula C8H6IN3 B6592341 7-Iodoquinazolin-2-amine CAS No. 1935610-10-8

7-Iodoquinazolin-2-amine

Cat. No.: B6592341
CAS No.: 1935610-10-8
M. Wt: 271.06 g/mol
InChI Key: XZKSKODZZVPDLW-UHFFFAOYSA-N
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Description

7-Iodoquinazolin-2-amine is a chemical compound with the molecular formula C8H6IN3 and a molecular weight of 271.06 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic applications and various biological properties. It is a derivative of quinazoline, a heterocyclic aromatic organic compound, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodoquinazolin-2-amine typically involves the iodination of quinazolin-2-amine. One common method is the reaction of quinazolin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Iodoquinazolin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinazolin-2-one derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of quinazolin-2-amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Various substituted quinazolin-2-amine derivatives.

    Oxidation Reactions: Quinazolin-2-one derivatives.

    Reduction Reactions: Quinazolin-2-amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2-amine: The parent compound without the iodine substitution.

    7-Bromoquinazolin-2-amine: A similar compound with a bromine atom instead of iodine.

    7-Chloroquinazolin-2-amine: A similar compound with a chlorine atom instead of iodine.

Uniqueness

7-Iodoquinazolin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties, such as increased lipophilicity and better membrane permeability .

Properties

IUPAC Name

7-iodoquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKSKODZZVPDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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